(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-6-(ethyl(methyl)amino)pyridine with a boronic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology
Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active compounds .
Medicine
In medicine, (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is being explored for its potential use in drug development. Its unique chemical properties allow for the creation of novel drug candidates with improved efficacy and safety profiles .
Industry
Industrially, this compound is used in the production of advanced materials and chemicals. Its role in Suzuki-Miyaura coupling reactions makes it a key component in the manufacture of various industrial products .
Wirkmechanismus
The mechanism of action of (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. In these reactions, the compound acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing coupling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative used in similar coupling reactions.
2-Bromo-6-methylpyridine: A brominated pyridine derivative with similar reactivity.
4-Pyridinylboronic acid: Used in palladium-catalyzed coupling reactions and has applications in drug development.
Uniqueness
(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern and the presence of both bromine and boronic acid functional groups. This combination allows for versatile reactivity and makes it particularly useful in complex organic synthesis .
Eigenschaften
Molekularformel |
C8H12BBrN2O2 |
---|---|
Molekulargewicht |
258.91 g/mol |
IUPAC-Name |
[5-bromo-6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BBrN2O2/c1-3-12(2)8-7(10)4-6(5-11-8)9(13)14/h4-5,13-14H,3H2,1-2H3 |
InChI-Schlüssel |
WGWDYNMKAJCDSJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)N(C)CC)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.